molecular formula C10H12N2O2 B2926689 2,3-Dihydro-1-benzofuran-3-ylmethylurea CAS No. 2411250-16-1

2,3-Dihydro-1-benzofuran-3-ylmethylurea

Cat. No. B2926689
CAS RN: 2411250-16-1
M. Wt: 192.218
InChI Key: NGHKRELBPCENAQ-UHFFFAOYSA-N
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Description

“2,3-Dihydro-1-benzofuran-3-ylmethylurea” is a chemical compound. It is related to the class of benzofuran compounds which are ubiquitous in nature . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

Benzofuran compounds can be synthesized from various methods. For instance, a series of new benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted) phenylamide derivatives were designed and synthesized from the lead compound . Another method involves the use of hypervalent iodine reagents for the cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans .

Scientific Research Applications

Anti-Tumor Activity

Benzofuran derivatives, including 2,3-Dihydro-1-benzofuran-3-ylmethylurea, have been identified to possess strong anti-tumor properties. Research indicates that these compounds can inhibit the growth of various cancer cells, making them potential candidates for anti-cancer drug development .

Antibacterial Properties

Studies have shown that benzofuran compounds exhibit significant antibacterial activity. This makes 2,3-Dihydro-1-benzofuran-3-ylmethylurea a valuable compound for the synthesis of new antibacterial agents that could be used to treat bacterial infections .

Antioxidative Effects

The antioxidative capabilities of benzofuran derivatives are well-documented. These compounds can neutralize free radicals, thereby protecting cells from oxidative stress. This property is crucial for preventing diseases associated with oxidative damage .

Antiviral Applications

Benzofuran derivatives have been found to have antiviral activities. For instance, certain benzofuran compounds have shown effectiveness against the hepatitis C virus, suggesting that 2,3-Dihydro-1-benzofuran-3-ylmethylurea could be explored as a potential antiviral drug .

Synthesis of Complex Benzofuran Systems

Recent advancements in chemical synthesis have enabled the construction of complex benzofuran systems. These methods are essential for creating a variety of polycyclic benzofuran compounds, which have numerous applications in medicinal chemistry .

Enantioselective Synthesis

The enantioselective synthesis of benzofuran derivatives is a critical area of research, particularly for the pharmaceutical industry. Chiral 2,3-dihydrobenzofurans, such as 2,3-Dihydro-1-benzofuran-3-ylmethylurea, are important for the development of optically active pharmaceuticals .

Future Directions

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . They have potential applications in many aspects, including medicine, pharma, electronics, agriculture, chemical catalysis, and the food industry .

properties

IUPAC Name

2,3-dihydro-1-benzofuran-3-ylmethylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c11-10(13)12-5-7-6-14-9-4-2-1-3-8(7)9/h1-4,7H,5-6H2,(H3,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGHKRELBPCENAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2O1)CNC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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